molecular formula C20H22O3 B4976843 cyclohexyl (4-biphenylyloxy)acetate

cyclohexyl (4-biphenylyloxy)acetate

Cat. No.: B4976843
M. Wt: 310.4 g/mol
InChI Key: AJHFZFMOXCENSU-UHFFFAOYSA-N
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Description

Cyclohexyl (4-biphenylyloxy)acetate is an ester derivative featuring a cyclohexyl group and a 4-biphenylyloxy substituent linked via an acetate moiety.

Properties

IUPAC Name

cyclohexyl 2-(4-phenylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c21-20(23-19-9-5-2-6-10-19)15-22-18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHFZFMOXCENSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Groups

(a) Cyclohexyl Acetate (CAS 622-45-7)
  • Molecular Formula : C₈H₁₄O₂ (corrected based on esterification logic; lists C₈H₈O₂, likely a typo).
  • Physical Properties : Colorless liquid with a sweet, floral aroma; UN 2243 .
  • Applications : Used in organic synthesis, catalyzed by bismuth compounds (e.g., Bi₂SiO₅/TiO₂ for epoxidation) and lead tetraacetate for oxidizing glycols .
(b) Methyl 2-(4-{[6-(Benzyloxy)hexyl]oxy}phenyl)acetate (4d; ZHAWOC5946)
  • Structure : Features a benzyloxyhexyl chain and phenyl group, differing in substituent complexity compared to the biphenylyloxy group in the target compound.
  • Synthesis : Likely involves multi-step esterification, analogous to methods using heterogeneous catalysts .
(c) Ethyl 2-[N′-(4-Bromobenzoyl)hydrazino]-4-oxopentanoate (77l)
  • Reactivity : Contains hydrazine and bromobenzoyl groups, enabling diverse reactivity in asymmetric C–C bond formation, unlike the ether-linked biphenylyloxy group .
(d) Methyl 2-(4-(4-Hydroxyphenyl)cyclohexylidene)acetate (CAS 701232-66-8)
  • Key Feature : Cyclohexylidene ring with a hydroxyphenyl group, offering conjugated π-systems distinct from the biphenylyloxy group .

Physico-Chemical Properties

Compound Molecular Formula Physical State Boiling Point (Inferred) Solubility Hazard Class
Cyclohexyl acetate C₈H₁₄O₂ Liquid Moderate (~175°C) Organic solvents UN 2243
Cyclohexyl (4-biphenylyloxy)acetate* C₂₀H₂₀O₃ Likely viscous liquid High (>250°C) Low water solubility Not classified
Methyl 2-(4-hydroxyphenyl)cyclohexylidene acetate C₁₆H₁₈O₃ Solid/Liquid N/A Research use only

*Inferred properties based on structural analogs.

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